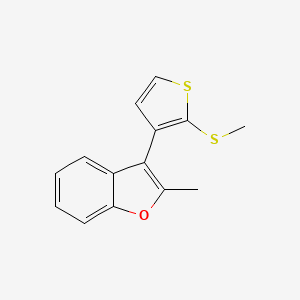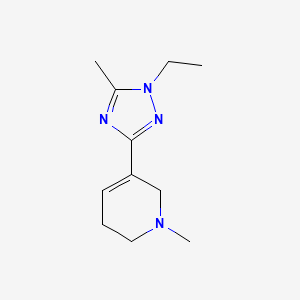![molecular formula C43H47Cl3N6O5 B15210332 3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide CAS No. 92991-05-4](/img/structure/B15210332.png)
3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as phenoxy, butanamido, diazenyl, and pyrazolyl groups. Its unique structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as acylation, diazotization, and coupling reactions. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial production often incorporates purification techniques such as recrystallization and chromatography to remove impurities and achieve the desired level of purity.
化学反応の分析
Types of Reactions
3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dichloromethane, ethanol, toluene
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
科学的研究の応用
3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique molecular structure to target specific biological pathways.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism of action of 3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its diazenyl group may interact with cellular signaling pathways, while the pyrazolyl group could inhibit specific enzymes involved in disease processes.
類似化合物との比較
Similar Compounds
- 3-(2-(2,4-Di-tert-pentylphenoxy)acetamido)-N-(5-oxo-1-(2,4,6-trichlorophenyl)-2-pyrazolin-3-yl)benzamide
- N-(4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)-3-(2-(2,4-di-tert-pentylphenoxy)acetamido)benzamide
Uniqueness
Compared to similar compounds, 3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
92991-05-4 |
|---|---|
分子式 |
C43H47Cl3N6O5 |
分子量 |
834.2 g/mol |
IUPAC名 |
3-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-N-[4-[(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C43H47Cl3N6O5/c1-9-34(57-35-20-15-26(42(4,5)10-2)22-31(35)43(6,7)11-3)40(54)47-29-14-12-13-25(21-29)39(53)48-38-36(50-49-28-16-18-30(56-8)19-17-28)41(55)52(51-38)37-32(45)23-27(44)24-33(37)46/h12-24,34,36H,9-11H2,1-8H3,(H,47,54)(H,48,51,53) |
InChIキー |
YZLFGDVPNOXDSU-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN(C(=O)C2N=NC3=CC=C(C=C3)OC)C4=C(C=C(C=C4Cl)Cl)Cl)OC5=C(C=C(C=C5)C(C)(C)CC)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
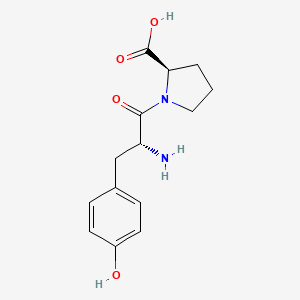
![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)
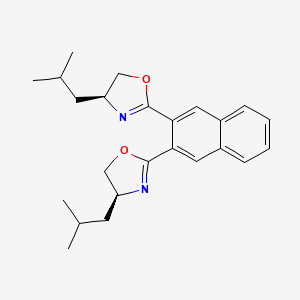
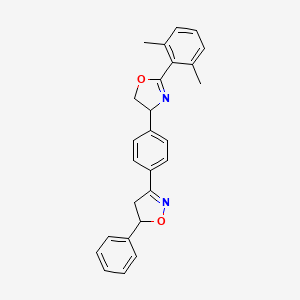
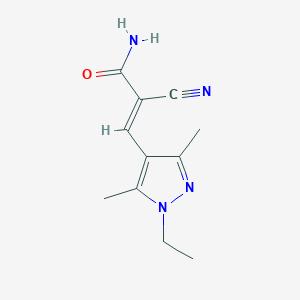
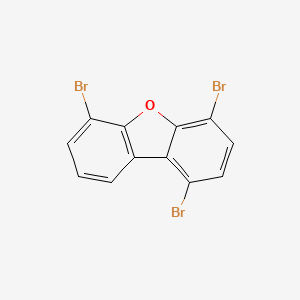
![Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one](/img/structure/B15210305.png)
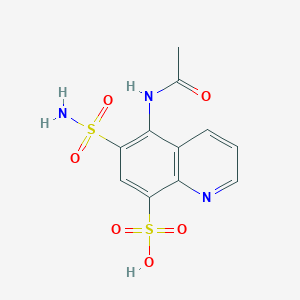
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)

